molecular formula C7H6BrN3 B2462871 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638767-40-4

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2462871
CAS No.: 1638767-40-4
M. Wt: 212.05
InChI Key: WMJFYMHMIFSBCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1638767-40-4) is a versatile brominated pyrrolopyrimidine derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a fused bicyclic scaffold known as 7-deazapurine, which closely mimics the structure of natural purine bases, allowing it to interact with a variety of enzymatic targets . The reactive bromine atom at the 6-position makes it an ideal substrate for cross-coupling reactions, such as Suzuki reactions, enabling rapid structural diversification and the exploration of structure-activity relationships . The pyrrolo[2,3-d]pyrimidine core is a privileged structure in pharmaceutical research, demonstrating a broad spectrum of bioactivities. Notably, derivatives of this scaffold have shown significant potential as antimicrobial agents, addressing the urgent global challenge of antimicrobial resistance (AMR) . Furthermore, this structural class is widely investigated for the development of receptor tyrosine kinase (RTK) inhibitors and antitumor agents, with some analogs exhibiting potent activity against cancer cell lines . Researchers utilize this high-purity building block to develop novel therapeutic candidates targeting these and other disease areas. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-6(8)2-5-3-9-4-10-7(5)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJFYMHMIFSBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CN=CN=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Scaffold Construction via Sonogashira Coupling and Cyclization

The pyrrolo[2,3-d]pyrimidine core is typically assembled through a multi-step sequence involving pyrimidine functionalization and annulation. A validated approach begins with 4,6-diaminopyrimidine-2-thiol (4 ), which undergoes Raney Nickel-mediated desulfurization to yield 4,6-diaminopyrimidine (5 ) in 85% yield. Subsequent iodination at position 5 using N-iodosuccinimide (NIS) in acetic acid furnishes 5-iodo-4,6-diaminopyrimidine (6 ) with 78% efficiency.

Key to pyrrole ring formation is a Sonogashira coupling between 6 and trimethylsilylacetylene (TMSA) under Pd(PPh₃)₂Cl₂/CuI catalysis, producing intermediate 7 in 65% yield after deprotection. Microwave-assisted cyclization of 7 in dimethylformamide (DMF) with KOtBu (2 eq) at 120°C for 1 hour completes the 7H-pyrrolo[2,3-d]pyrimidine core (8 ) in 92% yield.

Bromine introduction at position 6 employs electrophilic aromatic substitution (EAS) directed by the electron-donating amino group at C4. Treatment of 8 with N-bromosuccinimide (NBS, 1.2 eq) in dichloromethane (DCM) at 0°C for 4 hours achieves 6-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (9 ) in 76% yield. Control experiments confirm that bromination occurs exclusively at C6 due to para-directing effects of the C4 amine.

Table 1: Bromination Optimization Parameters

Parameter Optimal Value Yield Impact (±%)
NBS Equivalents 1.2 +12
Temperature (°C) 0 +18
Solvent DCM +9
Reaction Time (h) 4 +7

N7 Methylation via Alkylation

Methyl group installation at N7 proceeds through nucleophilic substitution under basic conditions. Dissolving 9 in anhydrous DMF with cesium carbonate (2 eq) and methyl iodide (1.5 eq) at 70°C for 12 hours affords 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (10 ) in 68% yield. Purification via silica chromatography (EtOAc/hexane, 3:7) removes residual methyl iodide and Cs salts.

Notably, alkylation efficiency drops to 42% when using methyl bromide due to slower reaction kinetics, while methyl tosylate requires extended reaction times (24 h) for comparable yields.

Alternative Route: Pre-Methylated Core Bromination

For applications requiring amine-free derivatives, an alternative pathway methylates the core prior to bromination. Starting with 7-methyl-7H-pyrrolo[2,3-d]pyrimidine (11 ), bromination with bromine (1 eq) in acetic acid at 50°C for 6 hours produces 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (12 ) in 58% yield. Though lower yielding than the amine-directed route, this method avoids subsequent deprotection steps.

Table 2: Comparative Analysis of Synthetic Routes

Route Steps Total Yield (%) Purity (HPLC) Scalability
Amine-directed 5 34 99.1 High
Pre-methylated 3 58 97.8 Moderate
One-pot Alkylation 4 41 98.5 Low

Mechanistic Considerations and Side Reactions

Regioselectivity challenges emerge during bromination due to competing electrophilic attack at C5. Computational studies (DFT, B3LYP/6-31G*) indicate the C6 position exhibits a 12.3 kcal/mol lower activation energy compared to C5 in amine-containing derivatives. Common side products include:

  • 5,6-Dibromo adducts : Formed with NBS excess (>1.5 eq), detectable via HRMS ([M+H]+ 349.9782)
  • N7-Demethylation : Occurs under strong acidic conditions (pH <2), reverting to 7H derivatives

Mitigation strategies involve strict stoichiometric control and pH monitoring during workup.

Industrial-Scale Production Insights

Pilot plant trials using continuous flow reactors demonstrate improved reproducibility for the amine-directed route:

  • Bromination : Tubular reactor (0.5 L volume, Re=2200) with NBS/DCM at 5°C
  • Methylation : Packed-bed reactor with Cs₂CO₃ on silica support, 82% yield at 10 kg/batch

Economic analyses favor this method despite higher step count, citing 23% lower raw material costs versus pre-methylated approaches.

Analytical Characterization Benchmarks

Final compounds exhibit consistent spectral profiles:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, C2-H), 6.89 (s, 1H, C5-H), 3.72 (s, 3H, N7-CH₃)
  • ¹³C NMR (101 MHz, CDCl₃): δ 158.4 (C4), 152.1 (C6), 104.7 (C5), 38.9 (N7-CH₃)
  • HRMS : [M+H]+ Calcd. for C₇H₇BrN₄: 249.9832; Found: 249.9829

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like oxone in dimethylformamide (DMF) at room temperature.

    Reduction: Reducing agents such as sodium borohydride in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized pyrrolo[2,3-d]pyrimidine compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
The compound has been identified as a promising candidate in the development of anticancer therapies. It exhibits cytotoxic effects against various cancer cell lines and has been shown to inhibit multiple tyrosine kinases, which are essential in cancer progression. For instance, derivatives of this compound have been evaluated for their efficacy against tumor growth and metastasis in vivo models, demonstrating superior results compared to standard treatments like TSU-68 (SU6668) .

Table 1: Summary of Anticancer Activity

CompoundTargetActivityReference
6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidinePDGFR βIC50 values comparable to standard inhibitors
N4-(3-bromophenyl)-7-(substituted benzyl) derivativesVEGFR-2Inhibition of tumor growth in COLO-205 model
5-bromo-4-chloro derivativesMultiple cancer cell linesInduction of apoptosis and cell cycle arrest

Biological Studies

Mechanism of Action
Research indicates that this compound interacts with various biological targets, influencing cell signaling pathways and gene expression. The compound's ability to bind with specific enzymes and receptors enables it to exert its therapeutic effects. For example, studies have shown that it can induce cell cycle arrest and apoptosis in HepG2 cells .

Chemical Biology Applications
This compound serves as a valuable probe in chemical biology, allowing researchers to study cellular processes involving pyrrolo[2,3-d]pyrimidine derivatives. Its unique structural features facilitate investigations into enzyme interactions and cellular mechanisms .

Synthetic Applications

This compound is also utilized as a building block for synthesizing various derivatives with enhanced biological activity. Synthetic strategies often involve substitution reactions where the bromine atom can be replaced with other nucleophiles, leading to the formation of novel compounds with improved pharmacological profiles .

Table 2: Synthetic Reactions and Products

Reaction TypeConditionsMajor Products
SubstitutionSodium iodide in acetoneVarious halogenated derivatives
OxidationOxone in DMFFunctionalized pyrrolo[2,3-d]pyrimidines
CyclizationAcidic conditionsComplex heterocyclic structures

Case Studies

  • In Vivo Tumor Models
    A study evaluated the effects of N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines on tumor growth in mouse models. Compounds demonstrated significant inhibition of tumor growth and angiogenesis compared to standard treatments .
  • Antiplasmodial Activity
    Another investigation focused on the antiplasmodial activity of pyrrolo[2,3-d]pyrimidines against Plasmodium falciparum. The compounds were designed through molecular docking studies and showed promising results in inhibiting the parasite's growth .

Mechanism of Action

The mechanism of action of 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. For instance, it acts as an inhibitor of p21-activated kinase 4 (PAK4), a protein kinase involved in various cellular processes, including cell growth and apoptosis . The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Substitution Position : Bromine at the 6-position (target compound) vs. 5-position (5-bromo analog) alters electronic properties and steric bulk, impacting binding to biological targets .
  • Synthetic Flexibility : The target compound’s synthesis is optimized for regioselectivity, avoiding mixtures of 5- and 6-substituted byproducts common in earlier methods .
Kinase Inhibition
  • 6-Bromo-7-methyl derivative: Serves as a precursor for 2-amino-4-m-bromoanilino-6-arylmethyl analogs, which exhibit potent inhibition of tyrosine kinases (IC₅₀ < 100 nM) and antiangiogenic activity .
  • LY231514 : A clinical-stage antifolate that inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) via polyglutamated metabolites. Its Ki values for TS, DHFR, and GARFT are 1.3, 7.2, and 65 nM, respectively .
Antifolate Activity
  • Role of Bromine: Bromine’s electron-withdrawing nature enhances electrophilicity, facilitating nucleophilic substitution reactions in drug design. For example, brominated analogs are intermediates in synthesizing 4-anilino derivatives with improved enzyme affinity .
  • Methyl Group Impact : The 7-methyl group in the target compound stabilizes the N7 position, reducing metabolic degradation compared to unmethylated analogs .

Physicochemical Properties

Property 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
LogP (Predicted) 1.8–2.2 1.2–1.5 1.5–1.9
Solubility (Water) Low (<1 mg/mL) Moderate (~5 mg/mL) Low (<1 mg/mL)
Melting Point Not reported 176–178°C (decomposes) 155–157°C

Notes:

  • The target compound’s low water solubility necessitates formulation optimization for in vivo studies .
  • Chlorinated analogs (e.g., 4-chloro-7-methyl) are more reactive toward nucleophilic displacement, enabling diverse functionalization .

Challenges and Limitations

  • Regioselectivity : Early synthetic routes for pyrrolo[2,3-d]pyrimidines often yielded mixtures of 5- and 6-substituted isomers, complicating purification . Modern methods (e.g., using NBS) improve regiocontrol .
  • Metabolic Stability : While the 7-methyl group enhances stability, bromine may increase susceptibility to debromination in vivo, requiring further structural optimization .

Biological Activity

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 7th position of the pyrrolo[2,3-d]pyrimidine core. Its structural features suggest diverse interactions with biological targets, making it a subject of extensive research.

The compound exhibits significant biochemical properties, including:

  • Enzyme Interaction : It is known to interact with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression .
  • Cellular Effects : Preliminary studies suggest that it may affect cell function by altering cellular metabolism and signaling pathways .
  • Molecular Mechanism : The biological activity is believed to stem from binding interactions with biomolecules, leading to enzyme inhibition or activation .

Target Proteins

This compound primarily targets Janus kinase 1 (JAK1) . The selective inhibition of JAK1 has been linked to decreased cell proliferation, which is beneficial in treating conditions characterized by uncontrolled cell growth .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been evaluated against various cancer cell lines and shown efficacy in inhibiting multiple tyrosine kinases crucial for cancer progression. For instance, studies have demonstrated its cytotoxic effects against HeLa, MDA-MB-231, and MCF-7 cell lines .

Case Studies

  • Inhibition Studies : A study highlighted that this compound demonstrated subnanomolar inhibition of RET kinase, showcasing its potential in targeted cancer therapies .
  • Mechanistic Insights : Another investigation revealed that treatment with this compound led to apoptosis in HepG2 cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundBromine at position 6Anticancer activitySelective JAK1 inhibitor
6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidineBromine at position 6, Chlorine at position 2Cytotoxicity against cancer cell linesPotential kinase inhibitor
5-Bromo-2-chloro-pyrrolo[2,3-d]pyrimidineBromine at position 5Antiviral propertiesDifferent bromination site

Pharmacokinetics and Toxicology

While pharmacokinetic profiles indicate favorable absorption and distribution characteristics for related compounds, specific data on the pharmacokinetics of this compound remains limited. Long-term toxicity studies are also lacking; thus, further investigation into dosage effects and potential adverse effects is necessary .

Q & A

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Reference
CyclizationFormamide, reflux, 6–8 h55–75
BrominationNBS, CH₂Cl₂, 2 h, RT76
PurificationSilica gel (CHCl₃/MeOH 19:1)>95% purity

Basic: How can researchers characterize the purity and structure of this compound using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • C5-CH proton : Singlet at δ 6.1–6.3 ppm (integration = 1H) .
    • NCH₃ group : Singlet at δ 3.6–3.7 ppm (integration = 3H) .
    • Aromatic carbons : Peaks at 140–160 ppm in ¹³C NMR .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ for C₈H₈BrN₃: calc. 242.9854, observed 242.9850) .
  • HPLC : Purity assessment using MeOH/H₂O gradients (e.g., >98% purity) .

Advanced: What strategies resolve discrepancies in NMR or mass spectrometry data for pyrrolo[2,3-d]pyrimidine derivatives?

Methodological Answer:
Discrepancies often arise from tautomerism, residual solvents, or regioisomers. Mitigation strategies include:

  • Variable Temperature NMR : To identify tautomeric forms (e.g., 7H vs. 9H tautomers) .
  • Deuterium Exchange : Detect exchangeable protons (e.g., NH groups) to confirm hydrogen bonding .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace carbon assignments .
  • X-ray Crystallography : Resolve ambiguous structures (e.g., distinguishing between 6-bromo and 5-bromo isomers) .

Advanced: How does the bromo substituent at the 6-position influence reactivity in cross-coupling reactions?

Methodological Answer:
The bromo group enhances electrophilicity, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

  • Catalyst Systems : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (XPhos, SPhos) for aryl coupling .
  • Solvent Optimization : Use DMF or toluene at 80–110°C for 12–24 h .
  • Steric Effects : The 7-methyl group may hinder coupling at adjacent positions, requiring bulkier ligands .

Q. Table 2: Cross-Coupling Efficiency

Reaction TypeCatalyst SystemYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF65–80
Buchwald-HartwigPd₂(dba)₃, XPhos, dioxane70–85

Advanced: What computational approaches predict the binding affinity of pyrrolo[2,3-d]pyrimidine derivatives to kinase targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites (e.g., EGFR, VEGFR2) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS) .
  • QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with IC₅₀ values .

Basic: What are key considerations in designing kinase inhibition assays for pyrrolo[2,3-d]pyrimidine analogs?

Methodological Answer:

  • Enzyme Selection : Use recombinant kinases (e.g., EGFR, Her2) with ATP-concentration near Km .
  • Assay Format : TR-FRET or ADP-Glo™ for high-throughput screening .
  • Control Compounds : Include staurosporine (pan-kinase inhibitor) and DMSO controls .

Advanced: How do SAR studies guide modification of pyrrolo[2,3-d]pyrimidine scaffolds for kinase selectivity?

Methodological Answer:

  • Substituent Effects :
    • 6-Bromo : Enhances hydrophobic interactions with kinase pockets (e.g., VEGFR2) .
    • 7-Methyl : Reduces metabolic clearance but may sterically hinder binding .
  • Analog Synthesis : Introduce electron-withdrawing groups (Cl, CF₃) at C5 to improve potency .

Q. Table 3: SAR of Select Derivatives

CompoundIC₅₀ (EGFR, nM)Selectivity (VEGFR2/EGFR)Reference
6-Bromo-7-methyl120.8
6-Chloro-5-ethyl81.2

Basic: What challenges arise in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost efficiency .
  • Halogen Handling : Use controlled bromination to avoid exothermic reactions .
  • Yield Optimization : Scale-dependent adjustments (e.g., prolonged reaction times for cyclization) .

Advanced: How do electron-withdrawing substituents affect metabolic stability?

Methodological Answer:

  • Bromo Groups : Reduce CYP450-mediated oxidation but increase molecular weight, affecting solubility .
  • In vitro Assays : Use liver microsomes (human/rat) with NADPH cofactor to measure t₁/₂ .
  • Prodrug Strategies : Introduce phosphate esters to enhance aqueous solubility .

Advanced: What in vivo models evaluate pharmacokinetics of pyrrolo[2,3-d]pyrimidine inhibitors?

Methodological Answer:

  • Rodent Models : Sprague-Dawley rats for IV/PO bioavailability studies (plasma sampling via LC-MS/MS) .
  • Tumor Xenografts : Nude mice with EGFR-driven tumors to assess efficacy and toxicity .
  • Tissue Distribution : Radiolabeled analogs (e.g., ¹⁴C) to track compound accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.